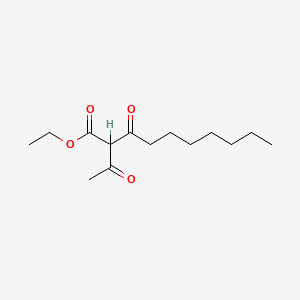

Ethyl 2-acetyl-3-oxodecanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetyl-3-oxodecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O4/c1-4-6-7-8-9-10-12(16)13(11(3)15)14(17)18-5-2/h13H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJMRLHWXKAVSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C(C(=O)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60886827 | |

| Record name | Decanoic acid, 2-acetyl-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67342-98-7 | |

| Record name | Ethyl 2-acetyl-3-oxodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67342-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 2-acetyl-3-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067342987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 2-acetyl-3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanoic acid, 2-acetyl-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-acetyl-3-oxodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Transformations and Reactivity Profiles of Ethyl 2 Acetyl 3 Oxodecanoate Derivatives

Oxidative Transformations of β-Keto Esters and Their Derivatives

The oxidation of β-keto esters like ethyl 2-acetyl-3-oxodecanoate can be channeled through several pathways, yielding a range of valuable products. The presence of the enolizable β-dicarbonyl moiety and the ester group provides multiple sites for oxidative attack, allowing for selective transformations under controlled conditions.

Selective Oxidation Reactions

Selective oxidation of β-keto esters is a challenging yet rewarding endeavor in synthetic chemistry. Recent advancements have focused on developing methodologies that can target specific positions within the molecule with high precision. For instance, photocatalytic selective oxidation has emerged as a powerful tool. By employing metallaphotoredox catalysts, such as those based on M-salen (where M can be Zn, Cu, or Co) and triazine monomers, the selective oxidation of β-keto esters can be achieved. nih.govresearchgate.net These catalyst systems can be modulated to favor the formation of either α-hydroperoxide β-keto esters or α-hydroxyl β-keto esters, depending on the d-band centers of the metal in the catalyst. nih.govresearchgate.net Density functional theory (DFT) calculations have indicated that the adsorption and activation capacities of the metal active centers for the hydroperoxide intermediate are key factors in determining the reaction's selectivity. nih.gov

Another approach to the oxidation of β-keto esters involves oxidative cleavage. Although a method utilizing Oxone and aluminum trichloride (B1173362) for the oxidative cleavage of β-keto esters to α-keto esters was reported, it was later retracted due to issues with reproducibility. organic-chemistry.org This highlights the complexities involved in controlling the oxidative transformations of these multifunctional compounds. The α-hydroxylation of β-keto esters is another significant transformation, providing access to α-hydroxy-β-dicarbonyl moieties, which are present in numerous biologically active natural products. researchgate.net

Reductive Pathways and Stereochemical Control in β-Keto Ester Systems

The reduction of the carbonyl groups in β-keto esters such as this compound is a fundamental transformation that can lead to the formation of valuable chiral building blocks. The primary challenge in these reactions is to control both regioselectivity (which carbonyl is reduced) and stereoselectivity (the spatial orientation of the resulting hydroxyl group).

Metal Hydride Reductions and Their Regio/Stereoselectivity

Metal hydride reagents are commonly employed for the reduction of ketones and esters. Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce both the ketone and the ester functionalities, while milder reagents like sodium borohydride (B1222165) (NaBH₄) typically show more selectivity towards the ketone. uop.edu.pk The stereochemical outcome of these reductions is influenced by factors such as steric hindrance and torsional strain. gatech.edu For cyclic ketones, the concepts of "steric approach control," where the hydride attacks from the less hindered face, and "product development control," which considers the stability of the transition state leading to the product, are used to predict the stereochemistry of the resulting alcohol. gatech.edu In the case of acyclic β-keto esters, the stereoselectivity can be influenced by chelation of the metal cation between the two carbonyl oxygens, which can lock the conformation and direct the hydride attack.

Biocatalytic and Asymmetric Reductions

Biocatalysis has emerged as a powerful and environmentally benign approach for the asymmetric reduction of β-keto esters, offering high enantioselectivity and diastereoselectivity. nih.govresearchgate.net Enzymes, particularly dehydrogenases and reductases from various microorganisms like baker's yeast (Saccharomyces cerevisiae), are widely used for this purpose. acs.orggeorgiasouthern.edunih.gov These enzymes can reduce the keto group to a hydroxyl group with a high degree of stereochemical control, producing optically active β-hydroxy esters. nih.govacs.orggeorgiasouthern.edu

The stereochemical outcome of these biocatalytic reductions can be influenced by the specific enzyme used and the structure of the substrate. acs.orgresearchgate.netnih.gov For instance, different strains of yeast or even genetically engineered yeasts can exhibit different stereoselectivities. nih.govresearchgate.net By screening a variety of reductases, it is possible to selectively produce different diastereomers of the corresponding β-hydroxy ester. acs.org For example, the reduction of ethyl 2-methyl-3-oxobutanoate by Chlorella pyrenoidosa yields a mixture of anti-(2S, 3S) and syn-(2S, 3R) hydroxy esters with high enantiomeric excesses. nih.gov Furthermore, co-expression of an NADPH-dependent aldehyde reductase and a glucose dehydrogenase for NADPH regeneration in E. coli has been successfully used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. nih.govnih.gov

Below is a table summarizing the stereoselective reduction of various β-keto esters using biocatalysts:

| Substrate | Biocatalyst | Major Product Stereoisomer | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli | (R)-ethyl 4-chloro-3-hydroxybutanoate | >99% | N/A |

| Ethyl 2-methyl-3-oxobutanoate | Chlorella pyrenoidosa | anti-(2S, 3S) and syn-(2S, 3R) | 89% and >99% | 6% |

| Ethyl 2-(benzamidomethyl)-3-oxobutanoate | Kluyveromyces marxianus | (2R,3S)-ethyl 2-(benzamidomethyl)-3-hydroxybutanoate | High | High |

| Ethyl 2-(benzamidomethyl)-3-oxobutanoate | Pichia glucozyma | (2S,3S)-ethyl 2-(benzamidomethyl)-3-hydroxybutanoate | High | High |

Nucleophilic Substitution Reactions at Activated Centers

The ester functionality in this compound is susceptible to nucleophilic acyl substitution. libretexts.org In this two-step mechanism, a nucleophile adds to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the ethoxy group is eliminated as a leaving group, regenerating the carbonyl double bond and resulting in a new carbonyl compound. libretexts.org

Common nucleophiles for this reaction include hydroxides (saponification), alkoxides (transesterification), and amines (aminolysis). The reactivity of the ester towards nucleophilic attack can be influenced by both steric and electronic factors. The presence of the acetyl group at the α-position can influence the reactivity of the ester carbonyl, although the primary site of nucleophilic attack is generally the ester carbonyl due to the better leaving group ability of the ethoxide ion compared to a carbanion. Transesterification of β-keto esters is a particularly useful transformation in organic synthesis. rsc.org

Michael Addition Reactions and Conjugate Additions of β-Keto Esters

The enolate of this compound is a soft nucleophile and readily participates in Michael addition reactions, which involve the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org This carbon-carbon bond-forming reaction is of great synthetic importance for the construction of more complex molecules. hbni.ac.in The reaction is typically catalyzed by a base, which deprotonates the α-carbon between the two carbonyl groups to generate the nucleophilic enolate.

The general mechanism involves the addition of the enolate to the β-carbon of the Michael acceptor, followed by protonation of the resulting enolate. masterorganicchemistry.com A wide range of Michael acceptors can be used, including α,β-unsaturated ketones, esters, nitriles, and nitro compounds. libretexts.org Asymmetric Michael additions of β-keto esters have also been developed, employing chiral catalysts to control the stereochemistry of the newly formed stereocenters. acs.orgnih.gov For instance, phase-transfer catalysts have been used for the asymmetric conjugate addition of cyclic β-keto esters to acetylenic ketones. acs.org

Cyclization Reactions and Heterocyclic Ring Formation via β-Keto Ester Scaffolds

The structural framework of this compound is ideally suited for participating in various cyclization reactions, leading to the formation of diverse heterocyclic rings. The dicarbonyl moiety and the reactive α-carbon are key to its utility in constructing five- and six-membered heterocyclic systems, which are prevalent in pharmaceuticals and other biologically active molecules.

Pyrrole (B145914) Synthesis (e.g., Knorr Pyrrole Synthesis)

The Knorr pyrrole synthesis is a prominent method for constructing substituted pyrroles. synarchive.comwikipedia.org This reaction typically involves the condensation of an α-amino-ketone with a β-keto ester, such as this compound. synarchive.comwikipedia.org The α-amino ketone is often generated in situ from an α-oximino-ketone by reduction, for example, with zinc in acetic acid, due to the instability of free α-amino ketones which tend to self-condense. wikipedia.org

The mechanism of the Knorr synthesis commences with the condensation of the amine from the α-amino ketone and the ketone of the β-keto ester to form an imine. Tautomerization of the imine to an enamine is followed by an intramolecular cyclization and subsequent elimination of water to yield the aromatic pyrrole ring. wikipedia.org

A general representation of the Knorr Pyrrole Synthesis is depicted below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| α-Amino-ketone | β-Keto ester (e.g., this compound) | Acetic acid, Zinc (for in situ generation of α-amino-ketone) | Substituted Pyrrole |

While specific examples utilizing this compound in the Knorr synthesis are not extensively detailed in readily available literature, its structural analogy to other β-keto esters like ethyl acetoacetate (B1235776) suggests its applicability in this transformation. The resulting pyrrole would bear substituents derived from the decanoyl and acetyl groups of the starting material.

Coumarin (B35378) Derivative Synthesis (e.g., Pechmann Condensation)

The Pechmann condensation is a widely employed method for the synthesis of coumarins, which involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.orgiiste.org this compound can serve as the β-keto ester component in this reaction. The acidic catalyst, such as sulfuric acid or a solid acid catalyst, facilitates both the initial transesterification and the subsequent cyclization. wikipedia.orgresearchgate.net

The mechanism of the Pechmann condensation begins with a transesterification between the phenol and the β-keto ester. wikipedia.org This is followed by an intramolecular electrophilic aromatic substitution, where the activated carbonyl group attacks the ortho position of the phenol ring. A final dehydration step yields the coumarin scaffold. wikipedia.org

The reaction of a phenol with this compound would be expected to yield a 4-substituted coumarin derivative. The nature of the substituent at the 3-position would depend on the specific reaction conditions and the fate of the acetyl group.

| Phenol Derivative | β-Keto Ester | Catalyst | Product |

| Resorcinol (B1680541) | This compound | Sulfuric Acid | 7-Hydroxy-4-heptyl-3-acetylcoumarin (predicted) |

| Phloroglucinol | This compound | Lewis Acid | 5,7-Dihydroxy-4-heptyl-3-acetylcoumarin (predicted) |

Research has shown that various phenols can be reacted with different β-ketoesters to produce a range of coumarin derivatives. nih.govnih.gov For instance, the reaction of pyrogallol (B1678534) or resorcinol with β-ketoesters in the presence of Scandium(III) triflate has been used to synthesize 7,8-dihydroxycoumarin and 7-hydroxycoumarin derivatives, respectively. nih.gov

Pyrazole (B372694) Formation from Hydrazine (B178648) Derivatives

The reaction of 1,3-dicarbonyl compounds, such as β-keto esters, with hydrazine or its derivatives is a classical and efficient method for the synthesis of pyrazoles. This compound, with its two carbonyl functionalities, can readily undergo condensation with hydrazines to form substituted pyrazoles.

The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen atom attacks the second carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. The regioselectivity of the initial condensation can be influenced by the different reactivities of the ketone carbonyls in this compound.

A plausible reaction scheme is as follows:

| β-Dicarbonyl Compound | Hydrazine Derivative | Conditions | Product |

| This compound | Hydrazine hydrate (B1144303) | Ethanolic solution, reflux | 5-Heptyl-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (predicted) |

| This compound | Phenylhydrazine | Acetic acid, heat | 5-Heptyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (predicted) |

Thiazole (B1198619) and Thiadiazole Derivative Syntheses

The Hantzsch thiazole synthesis is a fundamental method for the preparation of thiazole rings, which involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comyoutube.com While this compound itself is not an α-haloketone, it can be a precursor to intermediates suitable for thiazole synthesis. For instance, halogenation of the α-carbon could provide a suitable substrate.

Alternatively, modifications of the Hantzsch synthesis and other routes can utilize β-keto esters. bepls.com One such approach involves the reaction of a thioamide with a β-keto ester in the presence of an oxidizing agent. The β-keto ester can also be converted into an α-haloketone derivative prior to reaction with a thioamide.

The synthesis of thiadiazoles from β-keto esters is less direct. Thiadiazoles are five-membered aromatic rings containing two nitrogen atoms and one sulfur atom. Their synthesis often involves the cyclization of thiosemicarbazide (B42300) derivatives or the reaction of hydrazine derivatives with sulfur-containing reagents. A multi-step synthesis starting from this compound could potentially lead to thiadiazole derivatives.

Dihydropyridine (B1217469) and Pyridine (B92270) Derivative Synthesis

The Hantzsch dihydropyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemeurope.com This reaction provides access to 1,4-dihydropyridines, which are precursors to pyridine derivatives. organic-chemistry.org this compound can serve as the β-keto ester component in this synthesis.

The mechanism involves the initial formation of an enamine from one equivalent of the β-keto ester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-keto ester. organic-chemistry.org These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. scribd.com

The resulting dihydropyridines can be subsequently oxidized to the corresponding pyridine derivatives. wikipedia.orgnih.gov This aromatization is a key step and can be achieved using various oxidizing agents. wikipedia.orgresearchgate.net

| Aldehyde | β-Keto Ester (2 equiv.) | Nitrogen Source | Product (after oxidation) |

| Formaldehyde (B43269) | This compound | Ammonium Acetate | Symmetrical Pyridine Derivative |

| Benzaldehyde | This compound | Ammonia | 4-Phenyl-substituted Pyridine Derivative |

The Hantzsch synthesis is a versatile method for creating substituted pyridines, which are important structural motifs in many pharmaceuticals. fiveable.menih.gov

Decarboxylation Reactions of β-Keto Esters and Their Mechanisms

β-Keto esters, upon hydrolysis to their corresponding β-keto acids, are prone to decarboxylation, which is the loss of carbon dioxide, upon heating. libretexts.orgchemistrysteps.com This reaction is a synthetically useful method for the preparation of ketones. aklectures.com

The mechanism of decarboxylation of a β-keto acid proceeds through a cyclic, six-membered transition state. libretexts.org The carboxylic acid proton is transferred to the β-carbonyl oxygen, while the C-C bond between the carboxyl group and the α-carbon breaks. This concerted process results in the formation of an enol and carbon dioxide. The enol intermediate then tautomerizes to the more stable ketone product. youtube.com

The process can be summarized in the following steps:

Hydrolysis: The ester group of this compound is hydrolyzed to a carboxylic acid, typically under acidic or basic conditions, to form 2-acetyl-3-oxodecanoic acid. aklectures.com

Decarboxylation: Upon heating, the β-keto acid undergoes decarboxylation through a cyclic transition state to yield an enol and carbon dioxide. chemistrysteps.com

Tautomerization: The enol rapidly tautomerizes to the final ketone product, 3-decanone.

This decarboxylation is a key feature of the acetoacetic ester synthesis, where a β-keto ester is alkylated and then hydrolyzed and decarboxylated to produce a ketone. libretexts.org

| Starting Material | Conditions | Intermediate | Final Product |

| This compound | 1. H₃O⁺/H₂O, heat or NaOH/H₂O then H₃O⁺, heat | 2-Acetyl-3-oxodecanoic acid | 3-Decanone and Carbon Dioxide |

The ease of decarboxylation is a characteristic feature of compounds having a carbonyl group at the β-position relative to a carboxyl group. chemistrysteps.com

Mechanistic Investigations and Reaction Dynamics of Ethyl 2 Acetyl 3 Oxodecanoate Systems

Keto-Enol Tautomerism Studies in β-Keto Esters

The defining characteristic of β-dicarbonyl compounds, including ethyl 2-acetyl-3-oxodecanoate, is the existence of a tautomeric equilibrium between the keto and enol forms. This equilibrium is a dynamic process involving the migration of a proton and the shifting of bonding electrons. The interconversion between the keto and enol isomers is a slow process on the NMR timescale, which allows for the distinct observation and quantification of both species. thermofisher.com

The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the adjacent carbonyl oxygen, creating a pseudo-six-membered ring. Further stabilization is conferred by the conjugation of the C=C double bond with the carbonyl group. thermofisher.com

The study of keto-enol tautomerism is readily accomplished using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Proton (¹H) NMR is particularly powerful because the protons in the keto and enol forms reside in different chemical environments, leading to distinct and easily identifiable signals. thermofisher.com By integrating the signals corresponding to each tautomer, the equilibrium constant (Keq) and the percentage of each form can be accurately determined. thermofisher.com

For a typical β-keto ester like ethyl acetoacetate (B1235776), the ¹H NMR spectrum shows characteristic signals for both the keto and enol forms, with the keto form generally being predominant in neat and polar solutions. thermofisher.com

Computational methods, particularly Density Functional Theory (DFT), have also become invaluable tools for investigating tautomeric equilibria. orientjchem.org These calculations can predict the relative stabilities of the keto and enol tautomers in the gas phase and in various solvents. orientjchem.orgsemanticscholar.org Theoretical studies on analogous compounds like 3-phenyl-2,4-pentanedione (B1582117) have shown that the keto form is more stable, and these methods can be used to calculate the energy barriers for the interconversion between tautomers. orientjchem.org

The position of the keto-enol equilibrium is highly sensitive to both the molecular structure (substituents) and the surrounding environment (solvent). missouri.edumdpi.com

Solvent Effects: The polarity of the solvent plays a crucial role. A general principle, known as Meyer's rule, states that for acyclic β-keto esters, the equilibrium tends to shift toward the keto tautomer as the solvent polarity increases. missouri.edu This is often attributed to the greater polarity of the keto form, which is better stabilized by polar solvents. missouri.eduresearchgate.net Conversely, in non-polar solvents, the enol form is favored due to the stability gained from the internal hydrogen bond. researchgate.net Hydrogen-bonding solvents can disrupt this internal hydrogen bond, further favoring the keto form. cdnsciencepub.com

Substituent Effects: The nature of the substituents on the β-dicarbonyl framework significantly influences enol content.

Electronic Effects: Electron-withdrawing groups attached to the α-carbon tend to stabilize the enol form. thermofisher.com

Steric Effects: The steric bulk of the substituents is a determining factor. An increase in the size of the groups at the R¹ and R³ positions (flanking the dicarbonyl) generally increases the enol content. mdpi.com However, bulky substituents at the α-position (R²) can introduce steric hindrance that destabilizes the planar enol form, thus favoring the diketo tautomer. rsc.org

For this compound, the presence of a heptyl group (part of the decanoate (B1226879) chain) and an acetyl group would influence its tautomeric equilibrium in a predictable manner based on these principles.

| Compound | Hexane (Non-polar) | Benzene (Non-polar) | Chloroform (Polar aprotic) | Methanol (Polar protic) |

|---|---|---|---|---|

| Acetylacetone | 97% | 96% | 81% | 69% |

| Ethyl acetoacetate | 46% | 27% | 12% | 7% |

| Ethyl benzoylacetate | 89% | 67% | 42% | 26% |

Data adapted from studies on solvent effects on β-dicarbonyls. cdnsciencepub.comcdnsciencepub.com

Reaction Kinetics and Pathway Elucidation

The dual reactivity of β-keto esters, stemming from their tautomeric nature, governs their reaction kinetics and pathways. They can react as carbon nucleophiles (via the enolate), oxygen nucleophiles (via the enol or enolate), or as electrophiles at the carbonyl carbons.

Kinetic studies on reactions involving β-keto esters, such as alkylation, hydrolysis, and decarboxylation, provide insight into their reaction mechanisms. youtube.comaklectures.com The rates of these reactions are often dependent on the rate of formation of the reactive intermediate, typically the enolate anion.

| Reaction | Ester | Conditions | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| Base-catalyzed Hydrolysis | Ethyl Acetate (B1210297) | Aqueous NaOH | 47.7 |

| Acid-catalyzed Hydrolysis | Ethyl Acetate | Aqueous HCl | 69.9 |

Data represents general values for simple ester hydrolysis and serves as a reference for the types of energetic barriers that might be observed.

The primary reactive intermediate in many reactions of β-keto esters is the enolate anion . This intermediate is generated by the deprotonation of the acidic α-hydrogen by a suitable base. libretexts.org The resulting enolate is a resonance-stabilized species, with negative charge delocalized over the α-carbon and the two oxygen atoms, making it an excellent nucleophile for C-C bond-forming reactions like alkylation and acylation. aklectures.comcdnsciencepub.com

In the context of transition-metal catalysis, other intermediates become crucial. For example, in palladium-catalyzed reactions of allylic β-keto esters, a π-allylpalladium enolate is formed after oxidative addition and decarboxylation. nih.gov This intermediate is a versatile species that can undergo a variety of subsequent transformations, including reductive elimination, aldol (B89426) condensation, and Michael addition. nih.gov Similarly, reactions involving Claisen condensations proceed through the nucleophilic attack of an ester enolate onto the carbonyl group of another ester molecule. jove.comlibretexts.org

Catalysis in β-Keto Ester Reactions

Catalysis is fundamental to controlling the reactivity of β-keto esters and achieving desired chemical transformations. A wide range of catalysts, including acids, bases, and transition metal complexes, are employed.

Base Catalysis: Bases are most commonly used to generate the nucleophilic enolate intermediate for reactions such as the Claisen condensation, alkylations, and acylations. cdnsciencepub.comjove.com The choice of base is critical; for instance, in Claisen condensations, an alkoxide base corresponding to the ester's alcohol component is used to prevent transesterification. jove.com

Acid Catalysis: Acid catalysts can promote the enolization of the β-keto ester and are often used in condensation reactions. libretexts.org

Transition Metal Catalysis: Palladium complexes are particularly versatile for catalyzing a wide array of transformations. nih.govnih.gov Palladium-catalyzed reactions often involve the formation of palladium enolates, which serve as key intermediates. nih.gov These methods allow for the synthesis of complex molecules under mild conditions. organic-chemistry.org Other metals, such as manganese, copper, and rhodium, are also used to catalyze reactions like transesterification and asymmetric alkylations. rsc.orgacs.org N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for reactions such as radical cross-Claisen condensations to synthesize diverse β-keto esters. researchgate.net

Role of Lewis Acids in Transesterification and Condensation Reactions

Lewis acids play a pivotal role in activating the carbonyl groups of this compound, thereby facilitating both transesterification and condensation reactions. The electron-deficient nature of a Lewis acid allows it to coordinate with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack.

For condensation reactions , such as the Claisen-type condensation, Lewis acids can also serve as effective catalysts. By coordinating to one of the ketone carbonyls, the Lewis acid can facilitate the formation of an enol or enolate equivalent, which can then act as a nucleophile. This nucleophile can attack the activated carbonyl of another molecule, leading to the formation of a new carbon-carbon bond. The efficiency of Lewis acid catalysis in these reactions is dependent on the nature of the Lewis acid, the solvent, and the reaction temperature.

A proposed general mechanism for Lewis acid-catalyzed transesterification is depicted below:

Activation of the carbonyl: The Lewis acid (LA) coordinates to the oxygen atom of the ester carbonyl group of this compound.

Nucleophilic attack: An alcohol molecule (R'OH) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the incoming alcohol to the ethoxy group.

Elimination of ethanol: The protonated ethoxy group departs as ethanol, and the carbonyl double bond is reformed.

Catalyst regeneration: The Lewis acid dissociates from the newly formed ester, regenerating the catalyst for the next cycle.

| Catalyst Type | Example Lewis Acids | General Observations on Long-Chain β-Keto Esters |

| Metal Halides | ZnCl₂, AlCl₃, TiCl₄ | Effective in promoting both transesterification and condensation. Can require stoichiometric amounts in some cases. |

| Metal Triflates | Sc(OTf)₃, Yb(OTf)₃ | Often highly active catalysts, allowing for lower catalyst loadings and milder reaction conditions. |

| Boron-based | BF₃·OEt₂, B(C₆F₅)₃ | Can be very effective, but moisture sensitivity can be a drawback. |

Base-Catalyzed Condensation Mechanisms and Their Optimization

Base-catalyzed condensation reactions are fundamental transformations for β-keto esters like this compound. The most common of these is the Claisen condensation, which involves the formation of a new carbon-carbon bond through the reaction of an enolate with an ester. wikipedia.orgorganic-chemistry.org

The mechanism of a base-catalyzed self-condensation of this compound would proceed as follows:

Enolate formation: A strong base, typically an alkoxide such as sodium ethoxide, removes an acidic α-proton from the dicarbonyl moiety of this compound to form a resonance-stabilized enolate. wikipedia.org

Nucleophilic attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group of a second molecule of this compound. This results in the formation of a tetrahedral intermediate. wikipedia.org

Elimination of the leaving group: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and reforming a carbonyl group. This step leads to the formation of a new, more complex β-dicarbonyl compound. wikipedia.org

Deprotonation of the product: The resulting product is often more acidic than the starting material, and it is deprotonated by the alkoxide base. This final deprotonation step is often irreversible and drives the equilibrium towards the product. wikipedia.org

Protonation: A final workup with a mild acid is required to protonate the resulting enolate and yield the neutral condensation product. wikipedia.org

Optimization of these reactions is critical to maximize the yield of the desired product and minimize side reactions. Key parameters that can be adjusted include:

Choice of Base: The strength and steric bulk of the base are crucial. While alkoxides are common, stronger non-nucleophilic bases like lithium diisopropylamide (LDA) can also be used, particularly in mixed Claisen condensations. wikipedia.org The base should ideally match the alkoxy group of the ester to avoid transesterification as a side reaction.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Aprotic polar solvents are often employed.

Temperature: Reaction temperature affects the rate of reaction and the stability of the enolate and tetrahedral intermediates. Lower temperatures are often favored to control selectivity and minimize decomposition.

Reactant Concentration: The concentration of the reactants can influence the reaction kinetics and the position of the equilibrium.

| Parameter | Effect on Condensation of β-Keto Esters | Optimization Strategy |

| Base Strength | A base must be strong enough to deprotonate the α-carbon. | Use of alkoxides (e.g., NaOEt) or stronger non-nucleophilic bases (e.g., LDA). |

| Solvent | Affects solubility and stabilization of charged intermediates. | Aprotic solvents like THF, diethyl ether, or toluene (B28343) are commonly used. |

| Temperature | Influences reaction rate and selectivity. | Lower temperatures can improve selectivity and stability of intermediates. |

| Stoichiometry | A stoichiometric amount of base is often required to drive the reaction to completion. | Use of at least one equivalent of base relative to the enolizable ester. wikipedia.org |

Organocatalysis and Metal-Catalyzed Processes

In addition to traditional acid and base catalysis, organocatalysis and metal-catalyzed processes have emerged as powerful tools for effecting transformations on 1,3-dicarbonyl compounds like this compound.

Organocatalysis utilizes small organic molecules to catalyze reactions, often with high levels of stereocontrol. For β-keto esters, chiral amines, thioureas, and phosphoric acids are common classes of organocatalysts. These catalysts can activate the substrate through the formation of iminium ions or by acting as Brønsted acids or bases, facilitating a variety of reactions such as Michael additions, aldol reactions, and α-functionalizations. acs.orgrsc.org

A general mechanism for an organocatalytic Michael addition involving a β-keto ester would involve:

Enamine/Enol formation: The organocatalyst (e.g., a secondary amine) reacts with the β-keto ester to form a nucleophilic enamine or activates it through hydrogen bonding.

Nucleophilic attack: The enamine/activated enol attacks the β-carbon of an α,β-unsaturated carbonyl compound (Michael acceptor).

Intermediate formation: A new carbon-carbon bond is formed, leading to an intermediate which is then protonated.

Catalyst regeneration: The catalyst is regenerated, and the final product is released.

Metal-catalyzed processes offer a broad range of reactivity for β-keto esters. Transition metals like palladium, nickel, copper, and rhodium can catalyze a variety of transformations. rsc.org For instance, palladium-catalyzed decarboxylative couplings of β-keto esters are a powerful method for forming new carbon-carbon bonds. rsc.org In these reactions, a palladium(0) catalyst can react with the β-keto ester to form a π-allyl palladium intermediate with the loss of carbon dioxide, which can then undergo further reactions such as allylic alkylation.

Similarly, metal catalysts can be employed in various coupling reactions where the enolate of the β-keto ester acts as a soft nucleophile. The choice of metal, ligand, and reaction conditions is critical for achieving high yields and selectivities in these transformations.

| Catalysis Type | Catalyst Examples | Typical Reactions for β-Keto Esters | Mechanistic Feature |

| Organocatalysis | Chiral amines, thioureas, phosphoric acids | Michael addition, Aldol reaction, α-amination | Formation of iminium ions, enamine intermediates, or hydrogen bonding activation. acs.orgrsc.org |

| Metal Catalysis | Pd(PPh₃)₄, Ni(cod)₂, CuI | Decarboxylative allylation, cross-coupling reactions | Formation of metal enolates or π-allyl complexes. rsc.org |

Spectroscopic and Crystallographic Characterization in Advanced Research on β Keto Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For Ethyl 2-acetyl-3-oxodecanoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous evidence for its molecular structure.

Advanced ¹H NMR Applications in Complex β-Keto Ester Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments within the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and ester groups. Due to the tautomeric nature of β-keto esters, the spectrum may show signals for both the keto and enol forms, with the keto form generally being predominant in non-polar solvents.

The expected ¹H NMR signals for the keto form of this compound are detailed in the table below. The ethyl group of the ester will present as a quartet and a triplet. The acetyl methyl group will appear as a singlet. The protons on the long alkyl chain will show characteristic multiplets, with the protons alpha to the carbonyl group being the most deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Keto Form)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-a (CH₃-C=O) | ~2.2 | s | - |

| H-b (CH-C=O) | ~3.5 | t | ~7.0 |

| H-c (CH₂-C=O) | ~2.5 | t | ~7.5 |

| H-d to H-i (-(CH₂)₆-) | ~1.2-1.6 | m | - |

| H-j (CH₃-(CH₂)₆-) | ~0.9 | t | ~7.0 |

| H-k (O-CH₂-CH₃) | ~4.2 | q | ~7.1 |

s = singlet, t = triplet, q = quartet, m = multiplet Predictions are based on typical values for similar functional groups and comparison with related structures.

¹³C NMR for Detailed Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their chemical environment. Carbonyl carbons are characteristically found at the downfield end of the spectrum (160-220 ppm).

The predicted ¹³C NMR chemical shifts for this compound are presented in the following table. The three carbonyl carbons (two keto and one ester) are expected to have the largest chemical shifts. The carbons of the ethyl ester and the long alkyl chain will appear at progressively upfield positions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~168 |

| C=O (Ketone, C-3) | ~202 |

| C=O (Acetyl, C-1') | ~205 |

| CH (C-2) | ~60 |

| O-CH₂ (Ethyl) | ~62 |

| CH₂ (C-4) | ~40 |

| CH₂ (Alkyl Chain) | ~22-32 |

| CH₃ (Acetyl) | ~29 |

| CH₃ (Ethyl) | ~14 |

Predictions are based on typical values for similar functional groups and comparison with related structures.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this would show correlations between the protons of the ethyl group (H-k and H-l), and along the decanoate (B1226879) chain (H-c through H-j).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the signal for C-2 would correlate with the proton signal at ~3.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is vital for establishing the connectivity across quaternary carbons and carbonyl groups. For instance, the acetyl protons (H-a) would show a correlation to the acetyl carbonyl carbon (C-1') and the C-2 carbon. The protons on C-4 would show correlations to the ketone carbonyl at C-3.

Diastereomeric Splitting Analysis for Chiral Center Resolution

This compound possesses a chiral center at the C-2 position. If the compound were synthesized as a racemic mixture and then reacted with a chiral resolving agent, NMR spectroscopy could be used to analyze the resulting diastereomers. In the ¹H and ¹³C NMR spectra of the diastereomeric mixture, the corresponding nuclei in the two diastereomers would be in slightly different chemical environments, leading to separate signals or "diastereomeric splitting." The integration of these split signals would allow for the determination of the diastereomeric ratio.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The most prominent features would be the strong C=O stretching vibrations. Due to the presence of three carbonyl groups (one ester and two ketones), a broad and intense absorption band, or possibly multiple resolved peaks, would be expected in the region of 1700-1750 cm⁻¹. The C-O stretching of the ester group would also be visible. The C-H stretching vibrations of the alkyl chains will appear just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (sp³) | 2850-2960 | Medium-Strong |

| C=O stretch (Ester) | ~1740 | Strong |

| C=O stretch (Ketone) | ~1715 | Strong |

Predictions are based on typical values for similar functional groups.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₄H₂₄O₄), the molecular weight is 256.34 g/mol . A high-resolution mass spectrum would provide the exact mass, confirming the molecular formula.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z = 256 would be expected, although it might be weak due to facile fragmentation of the β-dicarbonyl system. Common fragmentation pathways for β-keto esters include cleavage of the C-C bonds adjacent to the carbonyl groups.

Table 4: Predicted Key Fragmentation Peaks in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 256 | [M]⁺ (Molecular Ion) |

| 213 | [M - C₂H₅O]⁺ |

| 185 | [M - C₅H₁₁]⁺ |

| 143 | [CH₃CO-CH-COOC₂H₅]⁺ |

| 85 | [C₅H₁₁CO]⁺ |

Predictions are based on common fragmentation patterns of β-keto esters.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl acetoacetate (B1235776) |

X-ray Crystallography for Molecular Geometry and Conformational Analysis

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For β-keto esters like this compound, this method provides invaluable insights into molecular geometry, conformational preferences, and the nature of non-covalent interactions that dictate the crystal's supramolecular architecture. By analyzing the diffraction pattern of a single crystal, researchers can construct an electron density map and build a detailed atomic model of the molecule.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

When a β-keto ester contains one or more stereogenic centers, single-crystal X-ray diffraction (SC-XRD) stands as a powerful tool for the unambiguous determination of its absolute configuration. The synthesis of complex molecules often yields multiple stereoisomers, and SC-XRD can unequivocally establish the spatial arrangement of substituents around a chiral center. For instance, in studies of complex β-keto esters derived from chiral starting materials like camphor, SC-XRD analysis has been successfully used to confirm the absolute configuration at newly formed stereogenic centers mdpi.com.

The technique relies on the phenomenon of anomalous dispersion, which occurs when the X-ray radiation's energy is near the absorption edge of a heavier atom in the crystal. This effect causes small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By carefully measuring these differences, the absolute structure of the molecule can be determined, often expressed by the Flack parameter. A Flack parameter value close to zero for the correct enantiomer confirms the assigned absolute configuration with high confidence. This method is indispensable for validating the stereochemical outcome of asymmetric syntheses involving β-keto esters nih.gov.

Elucidation of Intermolecular Interactions and Crystal Packing

The physical properties of a crystalline compound are governed by how its constituent molecules pack in the solid state. X-ray crystallography reveals the intricate network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, that stabilize the crystal lattice mdpi.comrsc.org. For β-keto esters, the carbonyl oxygen atoms are potent hydrogen bond acceptors.

To illustrate the type of data obtained from such an analysis, the crystallographic data for a structurally related β-keto ester, Ethyl 2-acetyl-3-anilinobutanoate, is presented below.

Table 1: Illustrative Crystal Data and Structure Refinement for Ethyl 2-acetyl-3-anilinobutanoate (Related Compound)

| Parameter | Value |

|---|---|

| Empirical Formula | C14H19NO3 researchgate.net |

| Formula Weight | 249.30 researchgate.net |

| Crystal System | Triclinic researchgate.net |

| Space Group | P-1 researchgate.net |

| Unit Cell Dimensions | a = 8.045(2) Å, b = 9.390(2) Å, c = 10.419(3) Å researchgate.net |

| Volume | 698.8(3) ų researchgate.net |

| Z | 2 researchgate.net |

| Density (calculated) | 1.185 Mg/m³ researchgate.net |

| Final R indices [I > 2σ(I)] | R1 = 0.052 researchgate.net |

Software Applications in Structure Refinement (e.g., SHELXL)

After collecting diffraction data, sophisticated software is required to solve and refine the crystal structure. SHELXL is a widely used and powerful program for the refinement of molecular crystal structures from single-crystal X-ray diffraction data okstate.eduresearchgate.netnih.gov. The refinement process involves iteratively adjusting a structural model to achieve the best possible fit between the calculated and observed diffraction intensities uky.edu.

The process begins with an initial structural model, often obtained from direct methods. This model is contained in an instruction file (with a .ins extension), which also includes commands for the refinement process. SHELXL reads this file along with the reflection data file (.hkl) and performs least-squares refinement cycles to optimize atomic coordinates, displacement parameters, and other variables okstate.eduuky.edu. The program can handle complex structural features such as twinning, disorder, and can determine the absolute structure okstate.edunih.gov. For a molecule like this compound, SHELXL would be used to:

Refine the positions of all non-hydrogen atoms.

Model the thermal motion of atoms anisotropically.

Place hydrogen atoms in calculated positions using geometric constraints (a "riding model") uky.edu.

Generate the final crystallographic information file (CIF) required for publication and database deposition researchgate.netnih.gov.

Graphical interfaces such as OLEX2 or ShelXle are often used in conjunction with SHELXL to visualize the electron density maps and facilitate the manual steps of model building researchgate.netpurdue.edu.

Raman Spectroscopy for In-situ Reaction Monitoring and Structural Probing

Raman spectroscopy is a non-invasive, non-destructive vibrational spectroscopy technique that provides detailed information about molecular structure, particularly for organic functional groups irdg.org. It is an exceptionally powerful tool for in-situ and real-time monitoring of chemical reactions, as it can be used to analyze samples directly in a reaction vessel through glass or with fiber-optic probes irdg.orgkit.edu.

For reactions involving this compound, Raman spectroscopy allows researchers to track the progress of the reaction by monitoring the characteristic vibrational frequencies of key functional groups. The intensity of a Raman band is directly proportional to the concentration of the corresponding molecule, enabling quantitative kinetic analysis semanticscholar.orgresearchgate.net.

For example, in a condensation or reduction reaction involving one of the carbonyl groups of this compound, one could monitor the reaction progress by observing the decrease in the intensity of the C=O stretching band of the starting material and the simultaneous appearance of new bands corresponding to the product. The distinct carbonyl groups (acetyl, decanoyl, and ester) in this compound would likely have slightly different C=O stretching frequencies, potentially allowing for regioselective reactions to be monitored with precision.

Table 2: Characteristic Raman Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) |

|---|---|---|

| Alkyl C-H | Stretching | 2850 - 3000 |

| Ketone C=O (Acetyl) | Stretching | 1700 - 1725 |

| Ketone C=O (Decanoyl) | Stretching | 1700 - 1725 |

| Ester C=O | Stretching | 1735 - 1750 |

| C-C | Stretching | 800 - 1200 |

| C-O (Ester) | Stretching | 1000 - 1300 |

By tracking the peak area or height of these characteristic bands over time, a concentration profile for reactants and products can be generated. This data is invaluable for determining reaction kinetics, optimizing reaction conditions (such as temperature or catalyst loading), and identifying the formation of any transient intermediates or byproducts.

Computational Chemistry and Theoretical Studies of Ethyl 2 Acetyl 3 Oxodecanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of Ethyl 2-acetyl-3-oxodecanoate. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical behavior.

The electronic properties of β-keto esters can be analyzed through calculations of their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized on the enolate-forming region, encompassing the dicarbonyl system. The LUMO, conversely, is anticipated to be distributed over the carbonyl carbons, indicating their susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and the electrophilicity index, can be calculated to quantify the reactivity of this compound. In similar β-keto esters, the carbonyl carbons are identified as the most electrophilic sites, making them prone to attack by nucleophiles. nih.gov The presence of two carbonyl groups in this compound offers multiple reactive centers. Computational studies on analogous compounds have shown that the relative reactivity of these sites can be predicted using condensed Fukui functions and dual descriptors. nih.gov These analyses help in understanding the regioselectivity of reactions involving this molecule.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl groups, indicating their potential to interact with electrophiles. Positive potential (blue regions) would be concentrated around the carbonyl carbons and the acidic α-hydrogen, highlighting their susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of a Model β-Keto Ester (Ethyl Acetoacetate) *

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.8 eV |

| Electrophilicity Index (ω) | 2.86 eV |

Note: These values are for a representative β-keto ester and are intended to provide an illustrative example of the types of data obtained from quantum chemical calculations. The specific values for this compound would require dedicated calculations.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

The conformational flexibility of this compound, particularly due to its long decanoate (B1226879) chain, plays a significant role in its physical properties and biological activity. Molecular modeling and dynamics simulations are powerful tools for exploring the vast conformational space of this molecule.

Conformational analysis of the flexible alkyl chain can be performed using systematic or stochastic search methods to identify low-energy conformers. The long decanoate chain can adopt numerous conformations, and understanding their relative energies is crucial. The staggered conformations of the alkyl chain are generally more stable than the eclipsed conformations due to lower torsional strain. chemistrysteps.com

For the β-dicarbonyl moiety, keto-enol tautomerism is a key feature. Computational studies can determine the relative stability of the keto and enol forms. In many β-keto esters, the enol form is stabilized by an intramolecular hydrogen bond, forming a six-membered ring. However, experimental evidence for some β-keto esters suggests that they exist predominantly in the keto form in certain solvents. nih.gov Quantum chemical calculations can quantify the energy difference between these tautomers and the energy barrier for their interconversion.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be correlated with experimental data to confirm the structure and understand the properties of this compound.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental spectra. For this compound, these calculations would help in assigning the signals of the numerous carbons and protons in the decanoate chain and the ethyl group. The chemical shifts of the α-carbon and the carbonyl carbons are particularly sensitive to the electronic environment and can provide insights into the molecule's reactivity.

Infrared (IR) Spectroscopy: The vibrational frequencies and IR intensities of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations can predict the positions of the characteristic vibrational bands, such as the C=O stretching frequencies of the ketone and ester groups, and the C-O stretching frequencies. The calculated frequencies are often scaled to better match experimental data. For β-keto esters, the C=O stretching region is of particular interest as it can help distinguish between the keto and enol forms.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra of this compound. These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths. For β-keto esters, the n→π* and π→π* transitions of the carbonyl groups are typically observed in the UV region. Comparing the calculated and experimental UV-Vis spectra can help in understanding the electronic structure of the molecule.

Table 2: Predicted Spectroscopic Data for a Model β-Keto Ester *

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹³C NMR | Carbonyl Carbon (Ketone) Chemical Shift | ~200 ppm |

| ¹³C NMR | Carbonyl Carbon (Ester) Chemical Shift | ~170 ppm |

| IR | C=O Stretch (Ketone) | ~1720 cm⁻¹ |

| IR | C=O Stretch (Ester) | ~1740 cm⁻¹ |

| UV-Vis | λmax (n→π*) | ~280 nm |

Note: These are representative values for a generic β-keto ester. The actual values for this compound may vary and would need to be determined through specific calculations and experiments.

Reaction Mechanism Simulations, Transition State Analysis, and Energy Profiles

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states.

A key reaction of β-keto esters is the Claisen condensation, which is often used in their synthesis. researchgate.net Theoretical studies can elucidate the mechanism of this reaction, including the formation of the enolate intermediate and its subsequent nucleophilic attack on another ester molecule. The structures of the transition states can be located, and the activation energies can be calculated to understand the reaction kinetics.

Another important reaction is transesterification, where the ethyl group of the ester is exchanged with another alcohol. rsc.org Computational studies can model the reaction pathway, which may involve the formation of a tetrahedral intermediate. By calculating the energy profile, the feasibility of the reaction under different catalytic conditions (acidic, basic, or enzymatic) can be assessed.

The reactivity of the α-hydrogen in this compound makes it susceptible to deprotonation and subsequent alkylation or acylation reactions. Quantum chemical calculations can be used to determine the pKa of this proton and to model the reaction of the resulting enolate with various electrophiles. Transition state analysis can provide insights into the stereoselectivity of these reactions.

Structure-Reactivity Relationships Derived from Computational Data

By systematically modifying the structure of this compound in silico and calculating its properties, it is possible to establish quantitative structure-reactivity relationships (QSRRs). These relationships are valuable for predicting the behavior of related compounds and for designing new molecules with desired properties.

For instance, the effect of the long decanoate chain on the reactivity of the β-dicarbonyl moiety can be investigated. Computational studies can explore how the chain length and conformation influence the accessibility of the reactive sites and the stability of reaction intermediates. It is plausible that the long alkyl chain may introduce steric hindrance, affecting the rate and selectivity of certain reactions.

The electronic effects of substituents on the reactivity of β-keto esters have been explored computationally in other systems. nih.gov Although this compound itself does not have substituents on an aromatic ring, the principles of how electronic modifications alter reactivity are transferable. For example, introducing electron-withdrawing or electron-donating groups at different positions in the molecule would alter the electrophilicity of the carbonyl carbons and the acidity of the α-hydrogen, which can be quantified through computational analysis. These theoretical investigations can guide the synthesis of novel derivatives of this compound with tailored reactivity.

Applications As a Synthetic Building Block and Intermediate in Advanced Chemical Sciences

Utility in Complex Organic Molecule Construction and Total Synthesis

The unique combination of reactive functional groups and a lipophilic tail makes Ethyl 2-acetyl-3-oxodecanoate a strategic starting material for the construction of complex organic molecules. Its reactivity is analogous to that of the more common ethyl acetoacetate (B1235776), but the decanoate (B1226879) backbone allows for the direct introduction of a long alkyl chain, which is a common motif in many biologically active compounds.

In pharmaceutical chemistry, β-keto esters are crucial intermediates for synthesizing a wide array of drug molecules. rsc.org The ability to selectively modify these esters makes them fundamental synthons. rsc.org this compound can be utilized in classic reactions such as the acetoacetic ester synthesis to produce substituted ketones. The active methylene (B1212753) protons can be readily removed by a base, and the resulting enolate can be alkylated or acylated. Subsequent hydrolysis and decarboxylation can yield complex ketones bearing a long alkyl chain.

This lipophilic chain is often a key feature in drugs designed to interact with cell membranes or lipid-binding proteins. The transesterification of β-keto esters is another important transformation, allowing for the synthesis of more complex esters that are key intermediates in the synthesis of molecules like the anticancer agent paclitaxel. rsc.org While specific examples for this compound are not prevalent in readily available literature, its structural similarity to other β-keto esters used in drug synthesis suggests its potential as a precursor for novel, highly lipophilic pharmaceutical agents.

The development of effective agrochemicals, such as herbicides, insecticides, and fungicides, often requires the synthesis of molecules that can penetrate the waxy outer layers of plants or the exoskeletons of insects. The long heptyl chain provided by this compound makes it an attractive building block for this purpose. The transesterification of β-keto esters has found widespread application in the agrochemical industry. rsc.org By incorporating the lipophilic decanoate structure into the backbone of a potential pesticide or herbicide, chemists can enhance its bioavailability and efficacy. The core structure can be used to construct various active scaffolds, with the long alkyl chain serving to anchor the molecule in lipid-rich environments, potentially increasing its residual activity and rainfastness.

Many natural products, including lipids, pheromones, and polyketides, are characterized by long, unbranched alkyl chains. nih.gov this compound provides a readily available C10 backbone that can be elaborated into more complex structures mimicking these natural motifs. Synthesizing natural products in the laboratory is a crucial endeavor in chemistry, often aimed at confirming structures or producing larger quantities for biological testing. nih.gov The reactivity of the β-keto ester functionality allows for controlled carbon-carbon bond formation, essential for extending the chain or adding further complexity. For instance, it could serve as a starting point for the synthesis of insect pheromones or analogues of fatty acids with modified head groups, enabling the study of structure-activity relationships in these biologically important molecules.

Application in Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The dual carbonyl functionality of this compound makes it an ideal substrate for a variety of condensation reactions that form heterocyclic rings.

This compound is a powerful precursor for synthesizing a range of nitrogen-containing heterocycles, leveraging well-established multicomponent reactions. The resulting heterocycles are inherently substituted with a heptyl group and a methyl group (or a derivative of the acetyl group), providing a scaffold with significant lipophilic character.

Pyrazole (B372694) Synthesis: The reaction of β-dicarbonyl compounds with hydrazine (B178648) derivatives is a fundamental method for constructing the pyrazole ring, a core structure in many pharmaceuticals. nih.gov Condensation of this compound with hydrazine hydrate (B1144303) would proceed via cyclization and dehydration to yield a 3-heptyl-5-methyl-1H-pyrazole. The use of substituted hydrazines allows for the synthesis of N-aryl or N-alkyl pyrazoles. nih.gov

Hantzsch Dihydropyridine (B1217469) Synthesis: This multi-component reaction involves the condensation of a β-keto ester (two equivalents), an aldehyde, and a source of ammonia (B1221849). wikipedia.orgfiveable.me The reaction produces 1,4-dihydropyridines, a class of compounds known for their use as calcium channel blockers. wikipedia.orgthermofisher.com Using this compound in a Hantzsch synthesis with an aldehyde like formaldehyde (B43269) and ammonium (B1175870) acetate (B1210297) would yield a symmetrical 1,4-dihydropyridine (B1200194) bearing two heptyl groups at the 2- and 6-positions and two acetyl groups at the 3- and 5-positions. Subsequent oxidation leads to the corresponding aromatic pyridine (B92270) derivative. wikipedia.org

Biginelli Reaction: The Biginelli reaction is a one-pot synthesis that combines a β-keto ester, an aldehyde, and urea (B33335) (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgtaylorandfrancis.com These compounds are recognized for a wide range of pharmacological activities, including antihypertensive properties. wikipedia.orgnih.gov When this compound is reacted with an aryl aldehyde and urea under acidic catalysis, the resulting DHPM would feature a heptyl group at the 6-position and an acetyl group at the 5-position of the heterocyclic ring. wikipedia.orgsemanticscholar.org

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Reaction Name | Co-Reactants | Resulting Heterocyclic Core | Substituents from this compound |

|---|---|---|---|

| Pyrazole Synthesis | Hydrazine | Pyrazole | 3-Heptyl, 5-Methyl |

| Hantzsch Synthesis | Aldehyde, Ammonia | 1,4-Dihydropyridine | 2,6-Diheptyl, 3,5-Diacetyl |

| Biginelli Reaction | Aldehyde, Urea | 3,4-Dihydropyrimidin-2(1H)-one | 6-Heptyl, 5-Acetyl |

The reactivity of this compound also extends to the synthesis of heterocycles containing oxygen and sulfur atoms.

Coumarin (B35378) Synthesis (Oxygen Heterocycles): The Pechmann condensation is a classic method for synthesizing coumarins, which involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. arkat-usa.orgiiste.org Reacting this compound with a phenol, such as resorcinol (B1680541), would lead to the formation of a substituted coumarin. The reaction typically results in the formation of a 4-substituted coumarin, which in this case would likely be 4-heptyl-3-acetyl-7-hydroxycoumarin, a scaffold with potential applications as a fluorescent probe or biologically active agent.

Thiophene (B33073) Synthesis (Sulfur Heterocycles): The Gewald aminothiophene synthesis is a versatile multicomponent reaction that produces highly substituted 2-aminothiophenes. wikipedia.orgsemanticscholar.org The reaction involves the condensation of a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base. wikipedia.orgumich.edu In this context, the keto group of this compound can serve as the carbonyl component. For example, its reaction with malononitrile (B47326) and sulfur would yield a polysubstituted 2-aminothiophene, with the thiophene ring bearing heptyl and cyano-substituted vinyl groups, among others, depending on the precise reaction pathway.

Broader Chemical Applications

Precursors for Coordination Chemistry Ligands

The β-keto ester functionality within this compound is an excellent chelating agent for a variety of metal ions. The oxygen atoms of the acetyl and ester carbonyl groups can coordinate with a metal center to form stable six-membered rings. This chelating ability makes it a valuable precursor for the synthesis of diverse coordination complexes.

The presence of the long decanoate chain is a significant feature that influences the properties of the resulting metal complexes. This lipophilic chain can enhance the solubility of the metal complexes in nonpolar organic solvents, which is advantageous for catalytic applications in homogeneous catalysis. Furthermore, the steric bulk of the decanoate chain can influence the coordination geometry around the metal center, potentially leading to complexes with unique catalytic activities or physical properties.

Research on analogous β-keto esters has demonstrated their ability to form stable complexes with a range of transition metals, lanthanides, and main group elements. These complexes have found applications in catalysis, materials science, and as luminescent materials. For instance, copper(I) complexes with β-keto ester ligands have been shown to be effective catalysts for C-N, C-O, and C-S coupling reactions. nih.gov It is anticipated that ligands derived from this compound could lead to the development of catalysts with tailored solubility and reactivity profiles.

Table 1: Potential Metal Complexes with this compound Ligand and Their Anticipated Properties

| Metal Ion | Potential Coordination Mode | Anticipated Properties of the Complex |

| Copper(II) | Bidentate (O,O') | Enhanced solubility in organic media, potential catalytic activity in oxidation reactions. |

| Iron(III) | Bidentate (O,O') | Paramagnetic properties, potential use as a catalyst in cross-coupling reactions. |

| Lanthanum(III) | Bidentate or Tridentate | Potential for luminescent properties, applications in materials science. |

| Palladium(II) | Bidentate (O,O') | Catalytic activity in carbon-carbon bond-forming reactions, such as Suzuki and Heck couplings. |

Monomers and Precursors in Polymer Chemistry Research

In the field of polymer chemistry, this compound can be utilized as a functional monomer or a precursor for the synthesis of specialized polymers. The presence of the ester and ketone functionalities, along with the potential for enolization, provides multiple avenues for polymerization.

One potential application is in the synthesis of polyesters with pendant functional groups. The ester group can undergo transesterification with a diol to be incorporated into a polyester (B1180765) backbone, leaving the acetyl group as a pendant functionality. This pendant ketone can then be used for post-polymerization modifications, allowing for the introduction of other chemical moieties to tailor the polymer's properties. The long aliphatic chain of the decanoate moiety would likely impart flexibility and hydrophobicity to the resulting polymer.

Furthermore, β-keto esters can be precursors to poly(β-keto esters). For instance, the reaction of acylketenes, which can be generated from β-keto ester derivatives, with diols can lead to the formation of these polymers. researchgate.net Such polymers are of interest due to their potential biodegradability and the presence of functional groups along the polymer chain. The incorporation of a long-chain monomer like this compound would be expected to lower the glass transition temperature and increase the amorphous content of the polymer, making it more elastomeric.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymerization Strategy | Role of this compound | Anticipated Polymer Properties |

| Polycondensation with diols | Comonomer | Increased flexibility, lower melting point, enhanced hydrophobicity. |

| Ring-opening polymerization of a derived cyclic monomer | Monomer | Potentially biodegradable, functionalizable backbone. |

| Free-radical polymerization of a derived vinyl monomer | Functional monomer | Pendant ketone groups for cross-linking or further functionalization. |

Development of Industrial-Scale Synthetic Methodologies and Process Optimization

The industrial production of a specialty chemical like this compound requires the development of efficient, scalable, and cost-effective synthetic methodologies. The Claisen condensation is a primary route for the synthesis of β-keto esters. libretexts.orgmasterorganicchemistry.com In the context of this compound, this would involve the cross-Claisen condensation of ethyl acetate and ethyl decanoate.

Reaction Scheme for the Synthesis of this compound via Claisen Condensation:

Process optimization for this reaction on an industrial scale would focus on several key parameters:

Base Selection: Strong, non-nucleophilic bases such as sodium ethoxide or sodium hydride are typically used to promote the condensation. masterorganicchemistry.com The choice of base and its stoichiometry are critical to maximize the yield and minimize side reactions.

Reaction Conditions: Temperature, reaction time, and solvent selection play a crucial role. The use of continuous flow reactors could offer advantages in terms of heat and mass transfer, leading to improved yields and shorter reaction times. celonpharma.com

Purification: The purification of a relatively high molecular weight and non-volatile product like this compound would likely involve vacuum distillation or column chromatography on a large scale. Developing efficient and scalable purification methods is essential for obtaining the desired product purity.

Green Chemistry Principles: The development of more environmentally friendly synthetic routes is an ongoing area of research. This includes the use of solid-supported catalysts, solvent-free reaction conditions, and enzymatic methods. google.comacs.org Lipase-catalyzed transesterification, for example, offers a mild and selective method for the synthesis of β-keto esters. google.com

Table 3: Key Parameters for Industrial Process Optimization of this compound Synthesis

| Parameter | Considerations for Optimization | Potential Impact |

| Reactant Stoichiometry | Molar ratio of ethyl acetate to ethyl decanoate. | Affects product yield and formation of byproducts from self-condensation. |

| Base | Type (e.g., NaOEt, NaH) and amount. | Influences reaction rate, equilibrium position, and potential side reactions. |